molecular formula C14H15N3OS2 B2510149 Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705890-88-5

Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2510149
CAS No.: 1705890-88-5
M. Wt: 305.41
InChI Key: GCLLRNOKURUGRP-UHFFFAOYSA-N
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Description

Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a sophisticated chemical hybrid scaffold designed for pharmaceutical and biological research. Its structure integrates a pyrimidine ring, a fundamental heterocycle in medicinal chemistry known for its prevalence in nucleobases and a wide spectrum of bioactive molecules . The pyrimidine core is recognized as a versatile lead compound for designing potent agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Furthermore, pyrimidine derivatives are extensively investigated as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs), which are pivotal targets in cancer research and the treatment of proliferative diseases . This compound is also functionalized with a thiophene heterocycle, a motif frequently employed in drug discovery. Thiophene derivatives have demonstrated significant therapeutic potential in scientific literature, exhibiting activities such as anti-HIV protease inhibition and anti-breast cancer properties . The integration of these systems via a 1,4-thiazepane linker creates a unique molecular architecture. Heterocyclic rings containing nitrogen and sulfur, such as thiazepanes and thiazinanes, are of high interest in medicinal chemistry due to their presence in compounds with anti-HIV, analgesic, and antimicrobial activities . This reagent is intended for research applications only, providing scientists with a specialized tool for exploring new mechanisms of action in drug discovery programs, particularly in oncology and infectious diseases.

Properties

IUPAC Name

pyrimidin-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS2/c18-14(13-15-5-2-6-16-13)17-7-4-12(20-10-8-17)11-3-1-9-19-11/h1-3,5-6,9,12H,4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLLRNOKURUGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the thiophene and thiazepane rings through various condensation and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features Source
Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone (Target) C₁₄H₁₄N₃OS₂* ~322.4* Thiophen-2-yl (thiazepane), Pyrimidin-2-yl (methanone) Thiophene enhances π-π interactions; pyrimidine may act as a hydrogen-bond acceptor. N/A
(5-Methylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone C₁₄H₁₆N₂O₂S₂ 308.4 Thiophen-2-yl (thiazepane), 5-Methylisoxazol-4-yl (methanone) Isoxazole introduces polarity; methyl group may improve metabolic stability.
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone C₁₆H₁₆ClN₃OS 333.8 2-Chlorophenyl (thiazepane), Pyrimidin-2-yl (methanone) Chlorine increases lipophilicity and potential halogen bonding.
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone C₁₃H₁₅N₃O₃S₂ 325.4 Thiophen-2-yl (thiazepane), 1H-Pyrazol-4-yl (methanone), Sulfone (thiazepane) Sulfone improves solubility; pyrazole offers additional hydrogen-bonding sites.
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) C₂₂H₂₀N₆O₃S₂ 504.5 Cyclopenta-thiophene, Pyrimidine-sulfamoyl, Acetamide Complex structure with multiple pharmacophores; demonstrated tyrosine kinase inhibition.
Key Observations:
  • Substituent Impact: Thiophene vs. Pyrimidine vs. Isoxazole/Pyrazole: Pyrimidine (two nitrogen atoms) offers stronger hydrogen-bonding capacity compared to isoxazole (one oxygen, one nitrogen) or pyrazole (two adjacent nitrogens), which could influence target binding .

Biological Activity

Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrimidine ring followed by the introduction of thiophene and thiazepane rings through various condensation and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for successful synthesis.

Chemical Structure

PropertyDescription
IUPAC Name This compound
Molecular Formula C14H15N3OS2
CAS Number 1705890-88-5

Biological Activity

This compound has shown promising biological activities:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiophenes and thiazepanes have been evaluated for their ability to inhibit cancer cell proliferation. A related study on substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives demonstrated moderate to excellent anti-tumor activities against various cancer cell lines (e.g., A549, MCF-7, HeLa) with some compounds showing IC50 values as low as 0.20 µM . This suggests that this compound could possess similar efficacy.

The mechanism of action for this compound may involve its interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. Its potential as a dual inhibitor of PI3Kα/mTOR pathways has been highlighted in related research, where inhibition led to significant suppression of cancer cell growth and induction of apoptosis .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique combination of three distinct ring systems—pyrimidine, thiophene, and thiazepane—which may confer specific chemical and biological properties not found in simpler analogs.

Compound TypeSimilarities/Unique Features
Pyridin derivatives Similar core structure but lacks thiophene/thiazepane rings.
Thiazepane derivatives Contains thiazepane but different substituents.
Thiophenic compounds Shares thiophene but lacks pyrimidine structure.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Efficacy : A study on triazine derivatives indicated that certain modifications led to enhanced anticancer properties through PI3K/mTOR pathway inhibition .
  • Antimicrobial Activity : Compounds featuring thiophene rings have been noted for their antimicrobial effects against various pathogens, suggesting that Pyrimidin-based compounds may exhibit similar properties.
  • Pharmacological Potential : The compound's structural complexity makes it a candidate for further exploration in drug development targeting specific diseases.

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